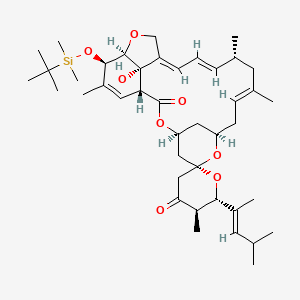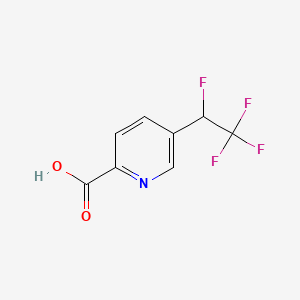
7-chloro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-5-sulfonamide is a compound belonging to the class of 1,2,4-benzothiadiazine-1,1-dioxides. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more . The presence of various functional groups attached to the benzothiadiazine ring system contributes to its wide range of biological activities .
Preparation Methods
The synthesis of 7-chloro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-5-sulfonamide typically involves the cyclization of 2-formyl-, 2-aroyl-, and 2-acylbenzenesulfonyl chlorides with hydrazine monohydrate under acidic conditions . This method yields the target compound in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield .
Chemical Reactions Analysis
7-chloro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogenation, alkylation, and acylation reactions are common, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-chloro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-5-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Used in the development of agrochemicals and fungicides.
Mechanism of Action
The mechanism of action of 7-chloro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-5-sulfonamide involves its interaction with various molecular targets and pathways. For instance, it acts as a positive allosteric modulator of AMPA receptors, enhancing their activity . Additionally, it has been shown to inhibit aldose reductase, an enzyme involved in diabetic complications .
Comparison with Similar Compounds
Similar compounds to 7-chloro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-5-sulfonamide include:
Chlorothiazide: A diuretic and antihypertensive agent.
Hydrochlorothiazide: Another diuretic with similar pharmacological properties.
Phthalazinone derivatives: Used in the treatment of various diseases, including cancer and diabetes. The uniqueness of this compound lies in its diverse range of biological activities and its potential as a multifunctional therapeutic agent.
Properties
Molecular Formula |
C7H8ClN3O4S2 |
|---|---|
Molecular Weight |
297.7 g/mol |
IUPAC Name |
7-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-5-sulfonamide |
InChI |
InChI=1S/C7H8ClN3O4S2/c8-4-1-5(16(9,12)13)7-6(2-4)17(14,15)11-3-10-7/h1-2,10-11H,3H2,(H2,9,12,13) |
InChI Key |
SNUZOFONGMKQAC-UHFFFAOYSA-N |
Canonical SMILES |
C1NC2=C(C=C(C=C2S(=O)(=O)N)Cl)S(=O)(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine hydrochloride](/img/structure/B13451436.png)










![(6S,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13451510.png)

